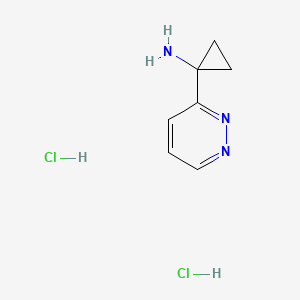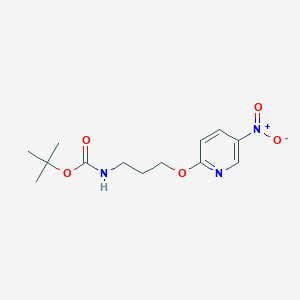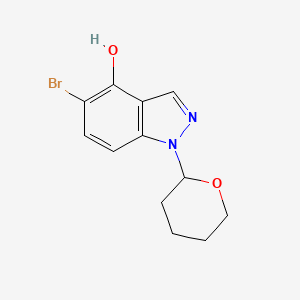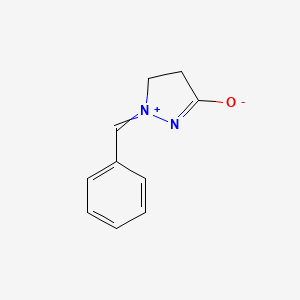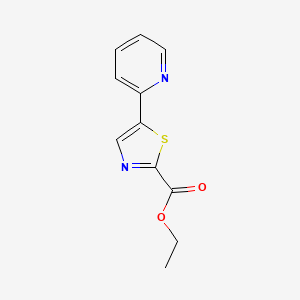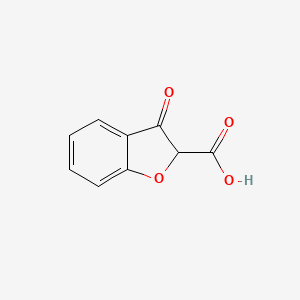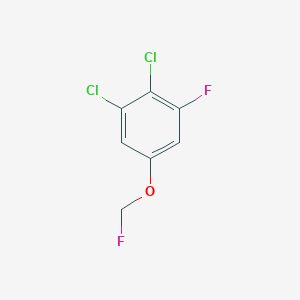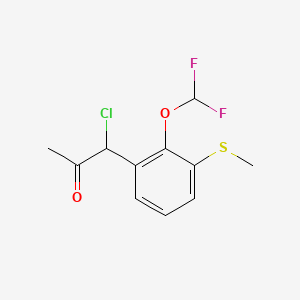
1-Chloro-1-(2-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a difluoromethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone
Métodos De Preparación
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one involves several steps, typically starting with the appropriate substituted phenyl compound. The synthetic route may include:
Halogenation: Introduction of the chloro group.
Methoxylation: Addition of the difluoromethoxy group.
Thiomethylation: Incorporation of the methylthio group.
Ketone Formation: Formation of the propan-2-one backbone.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Análisis De Reacciones Químicas
1-Chloro-1-(2-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the ketone group to alcohol.
Substitution: Nucleophilic substitution reactions involving the chloro group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of the chloro, difluoromethoxy, and methylthio groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar compounds include:
- 1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-6-(methylthio)phenyl)propan-2-one
These compounds share similar structural features but differ in the position of the substituents on the phenyl ring
Propiedades
Fórmula molecular |
C11H11ClF2O2S |
|---|---|
Peso molecular |
280.72 g/mol |
Nombre IUPAC |
1-chloro-1-[2-(difluoromethoxy)-3-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O2S/c1-6(15)9(12)7-4-3-5-8(17-2)10(7)16-11(13)14/h3-5,9,11H,1-2H3 |
Clave InChI |
FUXDIEDMXBNXPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)SC)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


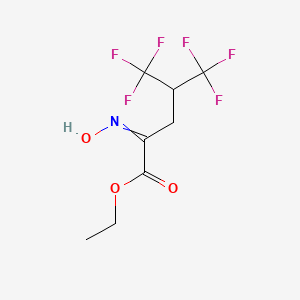
![tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042012.png)
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
